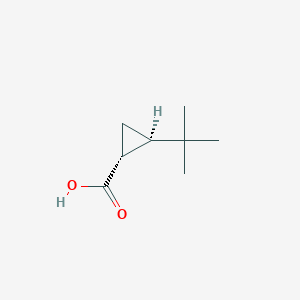

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJVSZSPJXVIHD-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1C[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of tert-butyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes and enzyme interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically involve non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid and analogous compounds:

Key Comparative Insights

- Steric and Electronic Effects: The tert-butyl group in the target compound provides exceptional steric hindrance, reducing unwanted side reactions in synthesis . Fluorine substituents () enhance metabolic stability and bioavailability via electronegativity, while bromo groups () enable cross-coupling reactions in catalysis .

Reactivity :

Applications :

Research Findings and Trends

Recent studies emphasize the use of this compound in:

- Pharmaceuticals : As a rigid scaffold in protease inhibitors, leveraging its stereochemistry to improve binding affinity .

- Material Science : Incorporation into liquid crystals, where the tert-butyl group disrupts molecular packing, enhancing mesophase stability .

Comparatively, fluorinated cyclopropanes () are gaining traction in fluorine-18 radiochemistry for positron emission tomography (PET), while cyclopropene derivatives () are explored in bioorthogonal chemistry .

Biological Activity

(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention in the fields of organic chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring with a tert-butyl group and a carboxylic acid functional group. Its chiral nature allows for specific interactions with biological molecules, making it a valuable tool in studying stereoselective processes.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Its bulky tert-butyl group influences steric hindrance, which can affect binding affinity and selectivity towards specific targets.

Biological Applications

The compound has several notable applications in biological research:

- Enzyme Studies : It is utilized to investigate enzyme-substrate interactions and stereoselective reactions due to its chiral nature.

- Drug Development : Its structure makes it a candidate for developing new pharmaceuticals targeting specific biological pathways.

- Synthesis of Chiral Catalysts : The compound serves as a building block in the synthesis of chiral ligands and catalysts used in asymmetric synthesis.

1. Enzyme Interaction Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For instance, studies involving cyclopropane derivatives have shown that modifications to the cyclopropane ring can significantly alter enzyme kinetics, providing insights into the design of selective inhibitors for therapeutic purposes .

2. Stereoselective Reactions

A study published in Chemical Reviews highlighted the use of this compound in gold-catalyzed cyclopropanation reactions, showcasing its ability to facilitate stereoselective transformations . This property is particularly valuable in synthesizing complex organic molecules with high enantiomeric purity.

3. Pharmaceutical Applications

In pharmaceutical research, this compound has been explored for its potential as a scaffold for drug development. Its unique structure allows for modifications that can enhance bioactivity against specific targets, such as protein kinases involved in cancer .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| This compound | Chiral cyclopropane | Enzyme inhibitor; chiral catalyst |

| 1-Aminocyclopropanecarboxylic acid | Cyclopropane derivative | Plant growth regulation; medicinal chemistry |

| Cyclopropanecarboxylic acid | Simple cyclopropane | General organic synthesis applications |

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation reactions using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate). For example, tert-butyl substituents are introduced via nucleophilic alkylation or tert-butoxycarbonyl (Boc) protection strategies, followed by stereoselective cyclopropanation . Fluorinated analogs (e.g., 2-fluorocyclopropane derivatives) may use halogen-exchange reactions under acidic conditions .

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

Key techniques include:

- NMR spectroscopy : and NMR to verify stereochemistry via coupling constants (e.g., , ) and tert-butyl group signals at ~1.2 ppm .

- X-ray crystallography : To resolve absolute configuration, as demonstrated for dichlorophenyl analogs .

- HPLC/GC-MS : For purity assessment, especially when discrepancies in melting/boiling points arise due to impurities .

Q. What are the primary research applications of this compound in chemistry and biology?

- Chemistry : As a chiral building block for synthesizing pharmaceuticals (e.g., enzyme inhibitors) and agrochemicals due to its rigid cyclopropane scaffold .

- Biology : In enzyme inhibition studies (e.g., targeting metabolic pathways) and receptor modulation, leveraging its stereochemical specificity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound analogs?

Stereochemical variations (e.g., cis vs. trans, R vs. S configurations) significantly alter binding affinities. For example, (1R,2S)-fluorocyclopropane derivatives show reduced activity compared to (1R,2R)-isomers in enzyme assays due to mismatched spatial orientation with active sites . Computational docking studies (e.g., using AutoDock Vina) can predict these interactions .

Q. How can researchers resolve contradictions in reported physical property data (e.g., melting points) for this compound?

Discrepancies often stem from impurities or polymorphic forms. Methodologies include:

- Differential Scanning Calorimetry (DSC) : To identify polymorphs.

- Recrystallization optimization : Using solvents like ethyl acetate/hexane to isolate pure stereoisomers .

- Cross-referencing spectral data : Compare NMR/IR with structurally similar compounds (e.g., dichlorophenyl analogs) .

Q. What computational approaches are effective in modeling the reactivity of cyclopropane-carboxylic acids?

- DFT calculations : To predict transition states in cyclopropanation reactions (e.g., B3LYP/6-31G* level).

- Molecular dynamics simulations : For studying conformational stability in biological environments .

Q. What strategies are recommended for designing analogs with enhanced metabolic stability?

- Substituent modification : Introducing electron-withdrawing groups (e.g., difluoromethyl) to reduce oxidative metabolism .

- Isosteric replacement : Replacing tert-butyl with bicyclic groups (e.g., 4-methyloxan-4-yl) to improve solubility without compromising steric effects .

Q. How can researchers troubleshoot low yields in stereoselective cyclopropanation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.